molecular formula C17H11BrO5 B2832801 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 324066-42-4

3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2832801
CAS No.: 324066-42-4
M. Wt: 375.174
InChI Key: MEEKNJOTDYAPPQ-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with a complex structure that includes a chromene core, a bromine atom, and a methoxyphenyl group

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Related compounds have shown a wide range of biological activities , suggesting that this compound may also exhibit diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst and solvent . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the methoxyphenyl group in 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides unique reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxyphenyl group can enhance the compound’s biological activity and solubility.

Properties

IUPAC Name

(3-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c1-21-12-3-2-4-13(9-12)22-16(19)14-8-10-7-11(18)5-6-15(10)23-17(14)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEKNJOTDYAPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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